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Compound of Interest

Compound Name: Ethyl cyclohexylideneacetate

Cat. No.: B131199 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Guide to Cross-

Referencing Ethyl Cyclohexylideneacetate Spectra with Leading Database Entries

This guide provides a comprehensive comparison of the spectral data for Ethyl
cyclohexylideneacetate, a valuable compound in various chemical syntheses. By cross-

referencing data from prominent databases such as the NIST Mass Spectrometry Data Center

and SpectraBase, this document serves as a practical resource for compound identification

and characterization. This guide also includes a comparative analysis with the structurally

similar compound, Ethyl cyclohexylacetate, to highlight key spectral differences aiding in

unambiguous identification.

Spectral Data Comparison: Ethyl
Cyclohexylideneacetate vs. Database Entries
The following tables summarize the key spectral data for Ethyl cyclohexylideneacetate,

cross-referenced with entries from major spectral databases. This allows for a direct

comparison of experimentally obtained spectra with established reference data.

Mass Spectrometry (MS) Data
The mass spectrum of Ethyl cyclohexylideneacetate is characterized by its molecular ion

peak and several key fragment ions. The data presented below is consistent with the

fragmentation pattern available in the National Institute of Standards and Technology (NIST)

Mass Spectrometry Data Center.[1]
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Database Entry Molecular Ion (M+) [m/z] Key Fragment Ions [m/z]

NIST Database 168 123, 95, 80, 79

Observed/Reference 168 123, 95, 80, 79

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen

atoms in the molecule. The following chemical shifts are reported for Ethyl
cyclohexylideneacetate in Chloroform-d (CDCl₃) and are referenced from SpectraBase.

Proton Assignment
Chemical Shift (δ)
[ppm]

Multiplicity Integration

O-CH₂-CH₃ 4.14 Quartet 2H

C=CH 5.58 Singlet 1H

Cyclohexyl Protons 1.5 - 2.8 Multiplet 10H

O-CH₂-CH₃ 1.25 Triplet 3H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
The ¹³C NMR spectrum identifies the different carbon environments in Ethyl
cyclohexylideneacetate. The data below, sourced from SpectraBase, was also obtained in

Chloroform-d (CDCl₃).
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Carbon Assignment Chemical Shift (δ) [ppm]

C=O (Ester) 166.5

C=CH 159.2

C=CH 114.7

O-CH₂ 59.3

Cyclohexyl Carbons 37.8, 30.5, 28.6, 27.9, 26.3

-CH₃ 14.3

Fourier-Transform Infrared (FTIR) Spectroscopy Data
The FTIR spectrum reveals the functional groups present in Ethyl cyclohexylideneacetate
through their characteristic vibrational frequencies. The following data is referenced from

SpectraBase.

Functional Group Absorption Range [cm⁻¹]

C=O Stretch (Ester) 1715 - 1730

C=C Stretch (Alkene) 1640 - 1650

C-O Stretch (Ester) 1150 - 1250

C-H Stretch (sp² & sp³) 2850 - 3100

Comparative Analysis: Ethyl
Cyclohexylideneacetate vs. Ethyl Cyclohexylacetate
To aid in the differentiation of Ethyl cyclohexylideneacetate from its saturated analog, Ethyl

cyclohexylacetate, a comparison of their key spectral features is presented below.
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Spectral Feature
Ethyl
Cyclohexylideneac
etate

Ethyl
Cyclohexylacetate

Rationale for
Difference

Molecular Ion (MS) 168 m/z 170 m/z

Presence of a C=C

double bond in Ethyl

cyclohexylideneacetat

e results in two fewer

hydrogen atoms.

¹H NMR (C=CH) ~5.6 ppm (singlet) Absent

The vinylic proton in

Ethyl

cyclohexylideneacetat

e is deshielded by the

double bond.

¹³C NMR (C=C) ~159 ppm, ~115 ppm Absent

Presence of two sp²

hybridized carbons of

the double bond in

Ethyl

cyclohexylideneacetat

e.

FTIR (C=C Stretch) ~1645 cm⁻¹ Absent

The C=C double bond

vibration is

characteristic of Ethyl

cyclohexylideneacetat

e.

Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented.

Actual experimental parameters may vary based on the specific instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the analyte (approximately 10-100 ppm) in

a volatile organic solvent such as dichloromethane or ethyl acetate.
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Injection: Inject 1 µL of the sample into the GC-MS system.

GC Separation: Use a suitable capillary column (e.g., DB-5ms) with helium as the carrier

gas. A typical temperature program would be: initial temperature of 50°C, ramp to 250°C at

10°C/min, and hold for 5 minutes.

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

Scan a mass range of 40-400 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

Data Acquisition: Acquire the spectra on a 400 MHz or higher NMR spectrometer. For ¹H

NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For

¹³C NMR, a larger number of scans is typically required due to the lower natural abundance

of the ¹³C isotope.

Processing: Process the raw data by applying a Fourier transform, phasing, and baseline

correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Background Spectrum: Obtain a background spectrum of the clean, empty sample holder to

subtract any atmospheric or instrumental interferences.

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the

spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a

range of 4000-400 cm⁻¹.

Visualizing the Analytical Workflow
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The following diagrams illustrate the logical workflow for spectral analysis and the relationship

between the different spectroscopic techniques.

Sample Analysis

Spectroscopic Techniques Data Interpretation

Compound Identification
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NMR Spectroscopy
(¹H, ¹³C)
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Molecular Weight &
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Functional Groups
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Spectral Databases

(NIST, SpectraBase)
Structure Elucidation

Click to download full resolution via product page

A logical workflow for compound identification using multiple spectroscopic techniques and
database cross-referencing.
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Information Provided

Ethyl Cyclohexylideneacetate

Molecular Formula
(C₁₀H₁₆O₂)

Molecular Weight
(168.23 g/mol)

MS

Carbon-Hydrogen
Framework

Connectivity

NMR

Functional Groups
(Ester, Alkene)

FTIR

Click to download full resolution via product page

The complementary information provided by MS, NMR, and FTIR for the structural elucidation
of a molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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